Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide
Description
Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide is a quaternary ammonium salt characterized by two distinct ammonium centers: a trimethylazanium group and a 1-methyl-1-azoniabicyclo[2.2.2]octane moiety linked via an ester-functionalized propan-2-yl chain. The compound’s rigid bicyclo[2.2.2]octane framework confers structural stability, while the diiodide counterion enhances solubility in polar solvents. Its synthesis likely involves coupling the bicyclo[2.2.2]octane derivative with the trimethylazanium precursor, followed by iodide salt formation. Applications may include surfactants, phase-transfer catalysts, or biologically active agents, though specific uses require further validation. Structural determination of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .
Properties
CAS No. |
15521-07-0 |
|---|---|
Molecular Formula |
C15H30I2N2O2 |
Molecular Weight |
524.22 g/mol |
IUPAC Name |
trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-2-carbonyl)oxypropan-2-yl]azanium;diiodide |
InChI |
InChI=1S/C15H30N2O2.2HI/c1-12(16(2,3)4)11-19-15(18)14-10-13-6-8-17(14,5)9-7-13;;/h12-14H,6-11H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
SNTRNYFGXUVYFR-UHFFFAOYSA-L |
Canonical SMILES |
CC(COC(=O)C1CC2CC[N+]1(CC2)C)[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide typically involves the reaction of 1-methyl-1-azoniabicyclo[2.2.2]octane with a suitable acylating agent, followed by quaternization with methyl iodide. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation step.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may involve the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl-[1-(1-methyl-1-azoniabicyclo[2.2.2]octane-7-carbonyl)oxypropan-2-YL]azanium diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound’s azoniabicyclo[2.2.2]octane core allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
- The ester linkage introduces hydrolytic sensitivity, while dual quaternary ammonium centers enable strong ionic interactions.
- Bicyclo[3.2.0]heptane Derivatives (e.g., β-lactam antibiotics in ): These feature a strained bicyclic system critical for antibiotic activity. Unlike the target compound, they lack quaternary ammonium groups but include carboxylic acid and amide functionalities, enabling hydrogen bonding and enzyme targeting .
- Perfluorinated Sulfonamide Salts (): Linear perfluoroalkyl chains dominate these structures, imparting lipophobicity and chemical resistance. Their sulfonamide linkages contrast with the target compound’s ester group, affecting hydrolytic stability and solubility .
Counterion Effects
- Diiodide (Target Compound) : Iodide’s large ionic radius and polarizability enhance solubility in aqueous and polar aprotic solvents. However, iodide salts may exhibit photosensitivity.
- Sulfate ( Compounds) : Sulfate’s divalent charge reduces solubility compared to iodide but improves thermal stability. This trade-off influences formulation choices in industrial applications .
Crystallinity and Stability
The target compound’s bicyclo[2.2.2]octane system likely promotes crystallinity, as seen in analogous bicyclo[3.2.0]heptane derivatives that meet pharmacopeial crystallinity standards . In contrast, perfluorinated sulfonamide salts () may exhibit variable crystallinity due to flexible perfluoroalkyl chains.
Research Findings and Data Analysis
Table 1: Comparative Properties of Quaternary Ammonium Salts
Key Findings:
The target compound’s rigid bicyclo[2.2.2]octane system distinguishes it from flexible perfluorinated analogs, suggesting superior stereochemical control in applications like catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
